molecular formula C12H17N3O4S B3173959 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine CAS No. 951624-85-4

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine

Cat. No. B3173959
CAS RN: 951624-85-4
M. Wt: 299.35 g/mol
InChI Key: HVFQLLOLGPDWPX-UHFFFAOYSA-N
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Description

“1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine” is a biochemical used for proteomics research . It has a molecular formula of C12H17N3O4S and a molecular weight of 299.35 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H17N3O4S/c1-2-20(18,19)14-9-7-13(8-10-14)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a yellow solid . It has a molecular weight of 299.35 .

Scientific Research Applications

Antibacterial Applications

One study has synthesized derivatives of piperazine, including compounds structurally related to 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine, to explore their antibacterial activities. These derivatives have shown promise in inhibiting the growth of certain bacterial strains, highlighting the potential of such compounds in the development of new antibacterial agents (Wu Qi, 2014).

Antiviral Research

Research into the antiviral properties of piperazine derivatives, including structures akin to this compound, has yielded compounds with potential activity against HIV. These findings support the exploration of piperazine derivatives as non-nucleoside reverse transcriptase inhibitors in the treatment of HIV (N. Al-Masoudi, Y. Al-Soud, E. De Clercq, & C. Pannecouque, 2007).

Anti-malarial Potential

Certain piperazine derivatives have been identified for their anti-malarial activity, suggesting a role in the development of new treatments for malaria. The structural characteristics of these compounds, including those similar to this compound, are crucial in their activity against the Plasmodium species (D. Martyn, J. Cortese, Erin R. Tyndall, et al., 2010).

Development of Receptor Antagonists

The development of adenosine A2B receptor antagonists for potential therapeutic applications has involved the synthesis of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, compounds related to this compound. These antagonists have shown high affinity and selectivity, indicating their potential in medical research (T. Borrmann, Sonja Hinz, D. Bertarelli, et al., 2009).

Synthesis and Structural Analysis

Studies have also focused on the synthesis and structural analysis of piperazine derivatives, aiming to elucidate their properties for further applications in medicinal chemistry. The crystal structure analysis of compounds like this compound helps in understanding the molecular conformation and potential biological interactions (N. G. Deniz & C. Ibiş, 2009).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-ethylsulfonyl-2-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-2-20(18,19)10-3-4-11(12(9-10)15(16)17)14-7-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFQLLOLGPDWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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